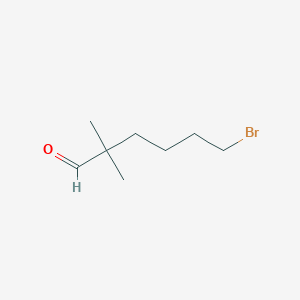
6-Bromo-2,2-dimethylhexanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2,2-dimethylhexanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a bromine atom attached to the sixth carbon of a hexanal chain, with two methyl groups attached to the second carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,2-dimethylhexanal typically involves the bromination of 2,2-dimethylhexanal. This can be achieved through the use of bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalysts and solvents can also play a crucial role in the industrial synthesis of this compound.
化学反応の分析
Types of Reactions
6-Bromo-2,2-dimethylhexanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used to replace the bromine atom.
Major Products Formed
Oxidation: 6-Bromo-2,2-dimethylhexanoic acid.
Reduction: 6-Bromo-2,2-dimethylhexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-Bromo-2,2-dimethylhexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Bromo-2,2-dimethylhexanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions.
類似化合物との比較
Similar Compounds
2,2-Dimethylhexanal: Lacks the bromine atom, resulting in different reactivity and applications.
6-Chloro-2,2-dimethylhexanal: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
6-Iodo-2,2-dimethylhexanal:
Uniqueness
6-Bromo-2,2-dimethylhexanal is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where bromine’s characteristics are advantageous.
特性
CAS番号 |
52387-45-8 |
|---|---|
分子式 |
C8H15BrO |
分子量 |
207.11 g/mol |
IUPAC名 |
6-bromo-2,2-dimethylhexanal |
InChI |
InChI=1S/C8H15BrO/c1-8(2,7-10)5-3-4-6-9/h7H,3-6H2,1-2H3 |
InChIキー |
DVYBHCRTLOFSDF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCCCBr)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


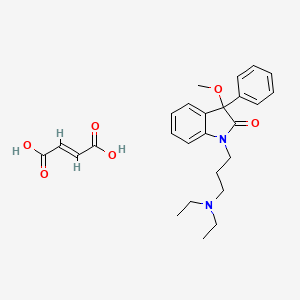
![Ethyl [(ethoxycarbonyl)oxy]acetate](/img/structure/B14651958.png)
![[1,3]Thiazolo[4,5-g][2,1]benzoxazole](/img/structure/B14651967.png)

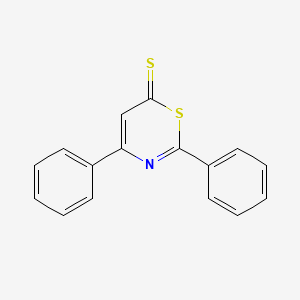
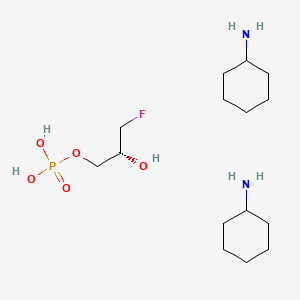

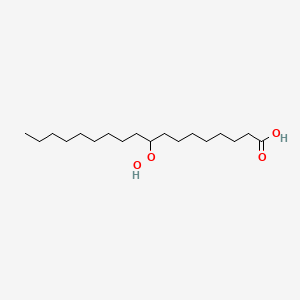
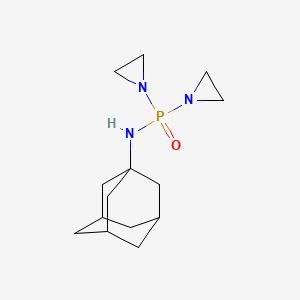
![(Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane](/img/structure/B14652008.png)
![2,2'-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole]](/img/structure/B14652033.png)
![4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14652040.png)

![2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine](/img/structure/B14652050.png)
